molecular formula C19H25N3O5S2 B12194266 Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate

Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate

Cat. No.: B12194266
M. Wt: 439.6 g/mol
InChI Key: UOKPOMHASWJSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a morpholine moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the various functional groups through a series of reactions, including acylation, amination, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and stirring can help in achieving consistent results. Purification steps such as crystallization, distillation, or chromatography are often employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H25N3O5S2

Molecular Weight

439.6 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5-propan-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C19H25N3O5S2/c1-10(2)15-11(3)14(18(25)26-4)17(29-15)20-13(23)9-12-16(24)21-19(28-12)22-5-7-27-8-6-22/h10,12H,5-9H2,1-4H3,(H,20,23)

InChI Key

UOKPOMHASWJSQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.